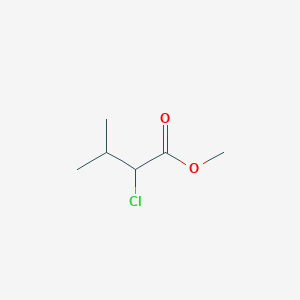
Methyl 2-chloro-3-methylbutanoate
Descripción
Methyl 2-chloro-3-methylbutanoate (C₆H₁₁ClO₂) is an ester derivative of butanoic acid featuring a chlorine atom at the C2 position and a methyl group at the C3 position. The compound’s molecular weight is estimated at ~150.58 g/mol (inferred from ethyl 2-chloro-3-methylbutanoate’s molecular weight of 164.63 g/mol in , adjusted for the methyl ester).
Propiedades
Fórmula molecular |
C6H11ClO2 |
|---|---|
Peso molecular |
150.6 g/mol |
Nombre IUPAC |
methyl 2-chloro-3-methylbutanoate |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)5(7)6(8)9-3/h4-5H,1-3H3 |
Clave InChI |
GOPHIGFAKSXHMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OC)Cl |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
1.1. Role as an Intermediate
Methyl 2-chloro-3-methylbutanoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it useful for creating more complex molecules.
1.2. Reactions Involving this compound
- Nucleophilic Substitution : This compound can undergo nucleophilic substitution reactions with alcohols, amines, and other nucleophiles to form esters, ethers, or amines.
- Elimination Reactions : It can also participate in elimination reactions to produce alkenes.
Pharmacological Applications
Recent studies have indicated potential pharmacological applications for this compound, particularly in drug development.
2.1. Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated its effectiveness against certain strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
2.2. Anti-inflammatory Properties
Some derivatives have been evaluated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, which may contribute to their therapeutic potential in treating inflammatory diseases .
Case Study 1: Synthesis of Antimicrobial Agents
In a study published by the Journal of Organic Chemistry, researchers synthesized a series of compounds based on this compound and evaluated their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, highlighting the compound's potential in antibiotic development .
Case Study 2: Anti-inflammatory Research
Another research article focused on the anti-inflammatory properties of this compound derivatives. In vitro assays demonstrated that these compounds could reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that they may be useful in developing treatments for chronic inflammatory conditions .
Comparación Con Compuestos Similares
Ethyl 2-Chloro-3-Methylbutanoate (CAS: 91913-99-4)
Methyl 2-Amino-3-Methylbutanoate Hydrochloride (CAS: 5619-05-6)
- Molecular Formula: C₆H₁₄ClNO₂
- Molecular Weight : 167.63 g/mol .
- Key Differences: Substitution of chlorine with an amino group (-NH₂) and hydrochloride salt formation. This enhances water solubility and alters reactivity (e.g., participation in peptide coupling reactions). Applications: Intermediate in chiral synthesis (e.g., valine derivatives) .
Methyl 2-Chloro-3-Oxobutanoate
- Molecular Formula : C₅H₇ClO₃
- Synonyms: Methyl α-chloroacetoacetate .
- Key Differences: Presence of a ketone group (C3-oxo) increases electrophilicity, enabling keto-enol tautomerism and participation in condensation reactions (e.g., Claisen or Knorr syntheses) . Reactivity: More prone to nucleophilic attack at the carbonyl compared to 3-methyl-substituted analogs.
Ethyl 2-Acetyl-3-Methylbutanoate (CAS: 1522-46-9)
- Molecular Formula : C₉H₁₆O₃
- Key Differences :
Structural and Functional Comparison Table
Q & A
Q. Advanced
- KIEs : Deuterium substitution at the chlorinated carbon distinguishes SN1 (negligible KIE) from SN2 (primary KIE, kH/kD > 1). For example, synthesizing deuterated analogs and comparing reaction rates under identical conditions clarifies the mechanism .
- Stereochemical Probes : Enantiopure (R)- and (S)-isomers, analyzed via chiral HPLC , reveal retention (SN1) or inversion (SN2) after nucleophilic attack. Polarimetry tracks optical activity changes .
- Computational Modeling : Transition-state DFT calculations (e.g., B3LYP/6-31G(d)) map energy barriers and validate experimental KIEs .
What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
Q. Basic
- Hydrolysis : The ester group hydrolyzes under acidic/basic conditions. Mitigation: Use anhydrous solvents (e.g., THF, dichloroethane) and neutral workup conditions .
- Elimination : Elevated temperatures (>80°C) promote alkene formation. Suppression: Employ bulky bases (e.g., DIPEA) to favor substitution over β-hydrogen abstraction .
- Byproduct Removal : Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography isolates the product .
How can computational chemistry tools predict the physicochemical properties of this compound, and what experimental validations are required?
Q. Advanced
- DFT Calculations : Estimate LogP (partition coefficient), dipole moments, and pKa. B3LYP/6-31G(d) level predicts LogP ≈ 1.8, guiding solvent selection .
- Molecular Dynamics : Simulates solubility in solvents like acetonitrile or hexane.
- Experimental Validation :
How do competing reaction pathways during synthesis impact byproduct formation, and what analytical techniques identify these impurities?
Advanced
Competing pathways (e.g., over-alkylation, elimination) are influenced by steric hindrance and temperature. For example, excessive reagent ratios may yield dialkylated byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


